molecular formula C22H23ClN2O2S B6022416 [6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

[6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B6022416
M. Wt: 414.9 g/mol
InChI Key: BULXTJIVMIPIPH-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone is a complex organic compound with a unique structure that combines a quinoline core with a thiophene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts. Finally, the morpholine moiety is attached through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling and substitution reactions using industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Aminoquinoline, thioquinoline derivatives.

Scientific Research Applications

6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may allow it to interact with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: Utilized in the development of new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes in cancer cells. The thiophene ring may enhance binding affinity to certain proteins, while the morpholine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thiophene derivatives: Such as thiophene-2-carboxaldehyde, used in organic electronics.

    Morpholine derivatives: Such as morpholine itself, used as a solvent and chemical intermediate.

Uniqueness

6-Chloro-2-(5-ethylthiophen-2-yl)quinolin-4-ylmethanone is unique due to its combination of a quinoline core, thiophene ring, and morpholine moiety, which imparts a distinct set of chemical and physical properties. This combination allows for diverse applications across different fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

[6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-4-16-6-8-21(28-16)20-10-18(17-9-15(23)5-7-19(17)24-20)22(26)25-11-13(2)27-14(3)12-25/h5-10,13-14H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULXTJIVMIPIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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